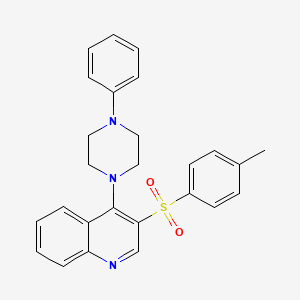

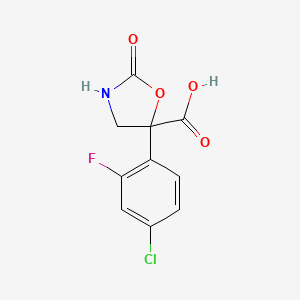

![molecular formula C7H9N5 B2468730 4,5-dimethyl-2H-pyrazolo[3,4-c]pyridazin-3-amine CAS No. 120641-16-9](/img/structure/B2468730.png)

4,5-dimethyl-2H-pyrazolo[3,4-c]pyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

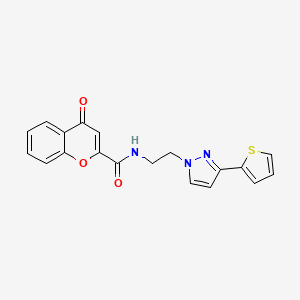

This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a derivative of pyridazine, which is a cornerstone of fragment-based drug discovery (FBDD) due to their prevalence in biologically active compounds .

Synthesis Analysis

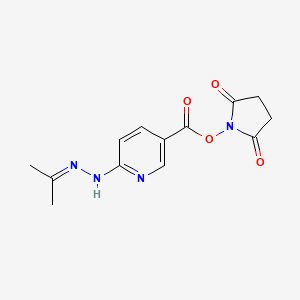

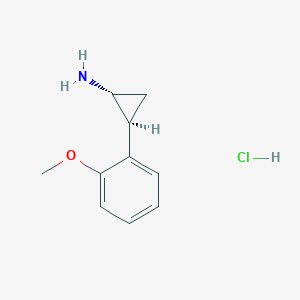

The synthesis of pyrazolo[3,4-c]pyridine derivatives involves scaffold hopping and computer-aided drug design . The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been described, demonstrating how these compounds can be selectively elaborated along multiple growth vectors .Chemical Reactions Analysis

Pyrazolo[3,4-c]pyridine derivatives can be selectively elaborated along multiple growth vectors. Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .Scientific Research Applications

1. Synthesis and Antimicrobial Activity

4,5-Dimethyl-2H-pyrazolo[3,4-c]pyridazin-3-amine has been utilized in the synthesis of various compounds showing significant antimicrobial activity. For instance, it has been involved in the creation of pyrazolo[3,4-d]pyridazines, which have demonstrated good antimicrobial efficiency against both gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).

2. Role in Domino Reactions for Synthesizing Pyrazolo[3,4-b]pyridines

This chemical has been a key component in domino reactions, particularly in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines. These reactions are notable for forming multiple bonds in a single operation, indicating the compound's utility in efficient and complex synthetic processes (Gunasekaran, Prasanna, & Perumal, 2014).

3. Precursor in Synthesizing Azolo[3,4-d]pyridiazines and Azolo[1,5-a]pyrimidines

The compound has been employed as a precursor in the synthesis of a range of heterocyclic compounds, including azolo[3,4-d]pyridiazines and azolo[1,5-a]pyrimidines. These syntheses contribute to the expansion of chemical libraries useful for various research and development purposes (Abdelhamid, Fahmi, & Baaiu, 2016).

4. Anticancer Activity

Some derivatives of 4,5-dimethyl-2H-pyrazolo[3,4-c]pyridazin-3-amine have been synthesized and tested for their anticancer activity. Research shows that these derivatives exhibit potent inhibitory activity against certain cancer cell lines, suggesting the compound's potential in the development of novel anticancer agents (Abdellatif et al., 2014).

5. Plant Growth Stimulant Activity

New derivatives containing the pyrazolyl-pyridazine moiety of this compound have shown significant plant growth stimulant activity. This highlights its potential application in agriculture, specifically in the development of compounds that can enhance plant growth and productivity (Yengoyan et al., 2018).

Mechanism of Action

Future Directions

The future directions of research on pyrazolo[3,4-c]pyridine derivatives could involve further exploration of their potential as TRK inhibitors . Additionally, the development of new efficient synthetic approaches for the synthesis of heterocyclic compounds of biological interest is a promising area of research .

properties

IUPAC Name |

4,5-dimethyl-2H-pyrazolo[3,4-c]pyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-3-4(2)9-11-7-5(3)6(8)10-12-7/h1-2H3,(H3,8,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIXOTSPJLNAEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC2=NNC(=C12)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dimethyl-2H-pyrazolo[3,4-c]pyridazin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]sulfonylethanol](/img/structure/B2468648.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2468653.png)

![2-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2468654.png)

![3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2468662.png)

![6-(azepan-1-ylsulfonyl)-2-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2468666.png)

![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2468667.png)